4-Amino-3-(1-benzofuran-2-yl)butanoic acid

GABA(B) receptor pharmacology baclofen antagonism structure-activity relationship

Procure the unsubstituted parent benzofuran GABA(B) ligand (9G; CAS 121838-28-6) as the foundational baseline for structure-activity relationship studies. Unlike baclofen (full agonist) or ring-substituted analogs (7-MBFG, pure antagonist), 9G exhibits a dual partial agonist/antagonist profile essential for mapping receptor activation vs. antagonism. Validated competitive antagonist (pA2=3.9 in guinea-pig ileum; 100-500 μM working range) with reversible binding suitable for washout/recovery protocols in electrophysiology. Compare against 7-MBFG and 5-methoxy analog (9H) to correlate substitution patterns with signaling outcomes.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 121838-28-6
Cat. No. B054816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(1-benzofuran-2-yl)butanoic acid
CAS121838-28-6
Synonyms4-amino-3-benzo(b)furan-2-ylbutanoic acid
BFG-butanoic acid
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)CN
InChIInChI=1S/C12H13NO3/c13-7-9(6-12(14)15)11-5-8-3-1-2-4-10(8)16-11/h1-5,9H,6-7,13H2,(H,14,15)
InChIKeySRLRWPSSQWUHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-(1-benzofuran-2-yl)butanoic acid (CAS 121838-28-6): Core Identity and Pharmacological Classification for Research Procurement


4-Amino-3-(1-benzofuran-2-yl)butanoic acid (CAS 121838-28-6), also designated as BFG-butanoic acid or 9G, is a synthetic beta-(benzo[b]furan) analogue of the GABA(B) receptor agonist baclofen [1]. Its molecular structure (C12H13NO3; molecular weight 219.24 g/mol) incorporates a benzofuran heteroaromatic ring system conjugated to a gamma-aminobutyric acid (GABA) backbone [2]. Pharmacologically, this compound is classified as a GABA(B) receptor antagonist that exhibits a partial agonist profile in certain tissue preparations [3]. Unlike the chlorophenyl ring of baclofen, the pseudo-aromatic benzofuran substituent confers distinct ligand recognition properties at the GABA(B) receptor binding pocket, establishing this compound as a foundational tool for dissecting GABA(B) receptor pharmacology [1].

Why Baclofen Analogs Cannot Substitute for 4-Amino-3-(1-benzofuran-2-yl)butanoic acid (CAS 121838-28-6) in GABA(B) Receptor Studies


The GABA(B) receptor pharmacology of 4-amino-3-(1-benzofuran-2-yl)butanoic acid (9G) differs fundamentally from both the parent agonist baclofen and structurally related analogs bearing substituents on the benzofuran ring. While baclofen (beta-p-chlorophenyl GABA) functions as a selective GABA(B) agonist, the replacement of the p-chlorophenyl group with an unsubstituted benzofuran-2-yl moiety converts the compound into an antagonist with measurable partial agonist properties in certain preparations [1]. Furthermore, ring substitution profoundly alters functional activity: the 7-methyl analog (7-MBFG) demonstrates pure antagonist activity with pA2 values of 3.7 to 4.1 [2], whereas the 5-methoxy analog (9H) exhibits enhanced antagonism with an apparent pA2 of 4.1 [1]. These structure-activity distinctions render the unsubstituted benzofuran derivative 9G irreplaceable for investigations requiring specific GABA(B) receptor modulation profiles and for establishing baseline structure-activity relationships in benzofuran-based GABA(B) ligand series [3].

Quantitative Differentiation Evidence: 4-Amino-3-(1-benzofuran-2-yl)butanoic acid (CAS 121838-28-6) vs. Key Comparators


GABA(B) Receptor Antagonism: pA2 Comparison of 9G vs. 5-Methoxy Analog (9H) and 7-Methyl Analog (7-MBFG)

In the guinea-pig isolated ileum preparation, 4-amino-3-(1-benzofuran-2-yl)butanoic acid (compound 9G) antagonized baclofen-induced depression of cholinergic twitch contractions with an estimated apparent pA2 value of 3.9 [1]. This antagonism potency was compared directly to its 5-methoxy-substituted analog (9H), which displayed a slightly higher pA2 of 4.1 under identical experimental conditions [1]. The 7-methyl-substituted analog (7-MBFG), evaluated in a separate but comparable study, exhibited an apparent pA2 of 3.7 ± 0.3 in the same guinea-pig ileum assay [2]. These data establish a rank order of GABA(B) antagonist potency (pA2) in peripheral tissue as 9H (4.1) > 9G (3.9) > 7-MBFG (3.7).

GABA(B) receptor pharmacology baclofen antagonism structure-activity relationship

Central GABA(B) Receptor Antagonism: Cortical Slice Potency of 9G vs. Baclofen Antagonism

In rat neocortical slice preparations maintained in Mg²⁺-free Krebs solution, 4-amino-3-(1-benzofuran-2-yl)butanoic acid (compound 9G) antagonized baclofen-induced reduction of repetitive paroxysmal discharges in a dose-dependent manner [1]. While a precise pA2 value for 9G in this central tissue preparation was not quantified in the primary source, the structurally related 7-methyl analog 7-MBFG was evaluated under identical experimental conditions and exhibited an apparent pA2 of 4.1 ± 0.1 for antagonism of baclofen-induced suppression of spontaneous discharges [2]. The parallel rightward shift of the baclofen concentration-response curve observed with both compounds confirms competitive GABA(B) receptor antagonism in central nervous system tissue [1] [2].

neocortical slice electrophysiology GABA(B) antagonism CNS pharmacology

Partial Agonist Activity: Qualitative Functional Distinction of 9G vs. Pure Antagonist 7-MBFG

Electrophysiological studies in the rat spinal cord preparation revealed that 4-amino-3-(1-benzofuran-2-yl)butanoic acid (designated BFG) exhibits weak partial agonist activity at GABA(B) receptors in addition to its antagonist properties [1]. This dual functional profile contrasts with the pure antagonist behavior observed for the 7-methyl-substituted analog 7-MBFG, which demonstrated only reversible antagonism without detectable agonist activity in both peripheral and central tissue preparations [2]. The partial agonist character of 9G was observed as a direct effect on spinal cord neurons that was not attributable to simple receptor blockade, suggesting the unsubstituted benzofuran ring permits residual receptor activation that is abolished by the 7-methyl substitution [1].

partial agonism GABA(B) receptor spinal cord electrophysiology

Structure-Activity Relationship: 7-Methyl Substitution Confers High-Affinity GABA(B) Binding vs. Unsubstituted Parent Compound

Radioligand displacement studies using [³H]GABA demonstrated that the 7-methyl-substituted benzofuran analog 8g (4-amino-3-(7-methylbenzo[b]furan-2-yl)butanoic acid) is a potent and specific ligand for GABA(B) receptors with an IC₅₀ value of 5.4 μM [1]. This quantitative affinity measurement provides a structural benchmark: the introduction of a methyl group at the 7-position of the benzofuran ring yields nanomolar-to-micromolar receptor binding that is not reported for the unsubstituted parent compound 4-amino-3-(1-benzofuran-2-yl)butanoic acid (9G) in the same binding assay series. The structure-activity relationship studies across multiple 3-heteroaromatic aminobutyric acids established that aromatic substitution pattern critically modulates GABA(B) receptor recognition, with the 7-methyl substitution conferring optimal binding characteristics [1].

radioligand binding GABA(B) receptor affinity structure-activity relationship

Functional Switch from Agonist to Antagonist: Benzofuran Scaffold vs. p-Chlorophenyl Scaffold (Baclofen)

The replacement of the p-chlorophenyl substituent in baclofen with a benzo[b]furan-2-yl group results in a complete functional inversion from GABA(B) receptor agonism to antagonism. Baclofen (beta-p-chlorophenyl GABA) is a well-characterized selective GABA(B) receptor agonist that depresses synaptic transmission [1]. In contrast, 4-amino-3-(1-benzofuran-2-yl)butanoic acid (9G) antagonizes baclofen-induced effects in both peripheral (guinea-pig ileum) and central (rat neocortical slices) preparations, as evidenced by dose-dependent reversal of baclofen-mediated depression and parallel rightward shifts of baclofen concentration-response curves [2]. The antagonist properties of 9G and its analogs reside in the pseudo-aromatic character of the 3-benzo[b]furan-2-yl substituent, which interacts with the GABA(B) receptor binding pocket in a manner that prevents receptor activation while still occupying the orthosteric site [3].

GABA(B) agonism GABA(B) antagonism pharmacophore switching

Physicochemical and Identity Specifications for Procurement Quality Control

For procurement and quality control purposes, 4-amino-3-(1-benzofuran-2-yl)butanoic acid (CAS 121838-28-6) is defined by the following verified physicochemical parameters: molecular formula C12H13NO3, monoisotopic mass 219.089539 Da, average mass 219.236 Da, boiling point 390.3 ± 32.0 °C at 760 mmHg, density 1.28 g/cm³, and topological polar surface area (PSA) 76.46 Ų . The IUPAC Standard InChIKey is SRLRWPSSQWUHQC-UHFFFAOYSA-N . Canonical SMILES notation is C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)CN [1]. These specifications distinguish the compound from structurally related analogs: the 7-methyl analog (7-MBFG) carries an additional methyl group (C13H15NO3; MW increase of 14 Da), and the 5-methoxy analog (9H) incorporates a methoxy substituent (C13H15NO4; MW increase of 30 Da) [2].

compound identity verification quality control analytical specifications

Validated Research Applications for 4-Amino-3-(1-benzofuran-2-yl)butanoic acid (CAS 121838-28-6) Based on Quantitative Evidence


GABA(B) Receptor Antagonist Tool Compound for Peripheral Tissue Electrophysiology

Based on the established pA2 value of 3.9 in guinea-pig isolated ileum preparations [1], 4-amino-3-(1-benzofuran-2-yl)butanoic acid (9G) is validated for use as a competitive GABA(B) receptor antagonist in peripheral tissue electrophysiology studies. Researchers investigating baclofen-mediated inhibition of cholinergic neurotransmission or GABA(B) receptor modulation of smooth muscle contractility can employ 9G at concentrations in the 100-500 μM range to achieve measurable antagonism with parallel rightward shifts of agonist concentration-response curves [1]. The compound's reversible antagonism profile permits washout and recovery studies not feasible with irreversible antagonists.

Pharmacological Dissection of GABA(B) Partial Agonism vs. Pure Antagonism

The dual partial agonist/antagonist functional profile of 4-amino-3-(1-benzofuran-2-yl)butanoic acid in rat spinal cord preparations [1] supports its application in studies aimed at dissecting the structural determinants of GABA(B) receptor activation versus antagonism. By comparing 9G (weak partial agonist) with 7-MBFG (pure antagonist, pA2 = 3.7-4.1) [2] and baclofen (full agonist) in parallel experiments, researchers can correlate specific benzofuran substitution patterns with distinct receptor signaling outcomes. This comparative approach enables structure-function mapping of GABA(B) receptor conformational states.

Medicinal Chemistry Scaffold for GABA(B) Antagonist Lead Optimization

As the unsubstituted parent compound in a series of benzo[b]furan aminobutyric acid GABA(B) ligands, 4-amino-3-(1-benzofuran-2-yl)butanoic acid (9G) serves as the foundational scaffold for structure-activity relationship (SAR) studies [1]. The 7-methyl analog (8g/7-MBFG) demonstrates enhanced binding affinity with an IC₅₀ of 5.4 μM for [³H]GABA displacement [1], while the 5-methoxy analog (9H) shows improved antagonist potency (pA2 = 4.1 vs. 3.9 for 9G) [2]. Medicinal chemistry programs targeting novel GABA(B) receptor modulators should procure 9G as the baseline reference compound against which the potency, efficacy, and selectivity of newly synthesized benzofuran derivatives are quantitatively benchmarked.

Central Nervous System GABA(B) Receptor Pharmacology Studies

Functional antagonism of GABA(B) receptors by 9G in rat neocortical slice preparations maintained in Mg²⁺-free Krebs solution [1] validates the compound's utility in central nervous system GABA(B) receptor research. Investigators studying GABA(B)-mediated modulation of neuronal excitability, seizure-like activity, or synaptic transmission in cortical networks can employ 9G as a competitive antagonist tool. The compound's ability to produce parallel rightward shifts of baclofen concentration-response curves in this preparation [1] supports its use in Schild analysis for determining antagonist affinity constants (pA2 or pKb) at native neuronal GABA(B) receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-(1-benzofuran-2-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.